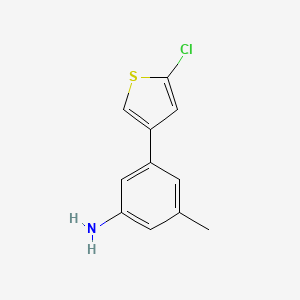
3-(5-Chlorothiophen-3-yl)-5-methylaniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(5-Chlorothiophen-3-yl)-5-methylaniline is an organic compound that belongs to the class of aniline derivatives It features a thiophene ring substituted with a chlorine atom at the 5-position and a methyl group at the 3-position, attached to an aniline moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-Chlorothiophen-3-yl)-5-methylaniline typically involves the following steps:
Formation of 5-Chlorothiophene-3-boronic acid: This intermediate can be synthesized through the halogenation of thiophene followed by borylation.
Suzuki Coupling Reaction: The 5-Chlorothiophene-3-boronic acid is then coupled with 3-bromo-5-methylaniline using a palladium catalyst under Suzuki coupling conditions to yield the desired product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
3-(5-Chlorothiophen-3-yl)-5-methylaniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro group if present, converting it to an amine.
Substitution: The chlorine atom on the thiophene ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted thiophenes depending on the nucleophile used.
Applications De Recherche Scientifique
3-(5-Chlorothiophen-3-yl)-5-methylaniline has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding.
Industry: Used in the development of organic electronic materials and conductive polymers.
Mécanisme D'action
The mechanism of action of 3-(5-Chlorothiophen-3-yl)-5-methylaniline depends on its specific application. In medicinal chemistry, it may act by binding to specific receptors or enzymes, thereby modulating their activity. The molecular targets and pathways involved would vary based on the biological system being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-(5-Chlorothiophen-3-yl)methanol
- 3-(5-Chlorothiophen-3-yl)methanamine
- 5-Chlorothiophene-3-boronic acid
Uniqueness
3-(5-Chlorothiophen-3-yl)-5-methylaniline is unique due to the presence of both a chlorine-substituted thiophene ring and a methyl-substituted aniline moiety. This combination of functional groups provides distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Propriétés
Formule moléculaire |
C11H10ClNS |
|---|---|
Poids moléculaire |
223.72 g/mol |
Nom IUPAC |
3-(5-chlorothiophen-3-yl)-5-methylaniline |
InChI |
InChI=1S/C11H10ClNS/c1-7-2-8(4-10(13)3-7)9-5-11(12)14-6-9/h2-6H,13H2,1H3 |
Clé InChI |
PFBLZSJAYNXYLV-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC(=C1)N)C2=CSC(=C2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


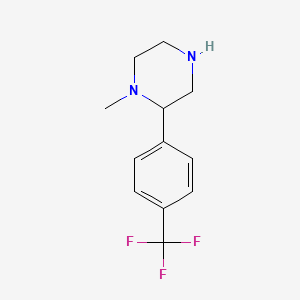
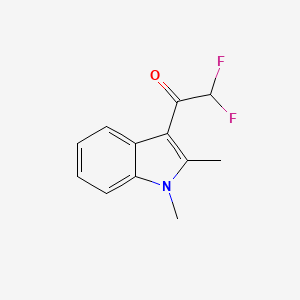
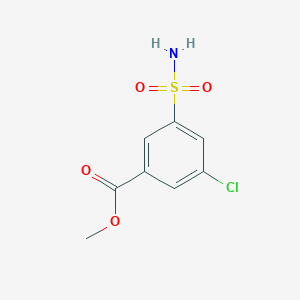
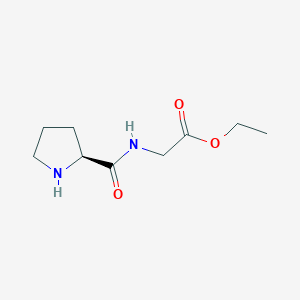

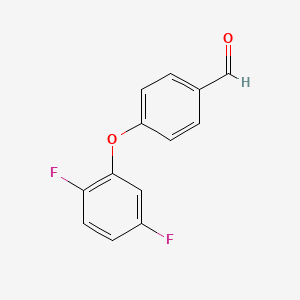
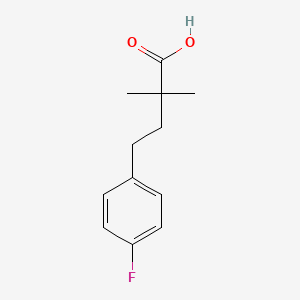

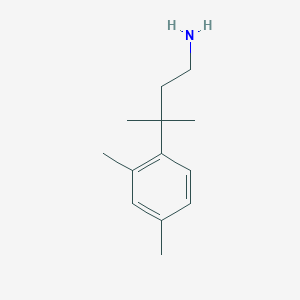
![3-oxo-2H,3H,4H-pyrido[3,2-b][1,4]oxazine-7-carboxylic acid](/img/structure/B13519909.png)
![2-(1-{bicyclo[2.2.1]heptan-2-yl}-N-methylformamido)acetic acid](/img/structure/B13519911.png)



